Reduced In Vivo Toxicity of Mitomycin Phosphate Prodrug Compared to Parent Mitomycin Analog
Mitomycin phosphate (compound V) demonstrates significantly lower acute toxicity in mice compared to its parent hydroxy analog (compound IIa). The LD50 values, determined after intraperitoneal administration in two equal doses spaced 4 days apart, were 90 mg/kg for mitomycin phosphate and 45 mg/kg for compound IIa, indicating a 2-fold reduction in toxicity [1]. Furthermore, when administered in a fractionated schedule over 25 days, total tolerated doses increased to 100 mg/kg for mitomycin phosphate versus 40 mg/kg for IIa [1].
| Evidence Dimension | In vivo acute toxicity (LD50) |
|---|---|
| Target Compound Data | LD50 = 90 mg/kg (mitomycin phosphate, compound V) |
| Comparator Or Baseline | LD50 = 45 mg/kg (parent N7-alkanol mitomycin analog, compound IIa) |
| Quantified Difference | 2-fold reduction in acute toxicity; 2.5-fold higher tolerated total dose under fractionated regimen (100 mg/kg vs 40 mg/kg) |
| Conditions | Balb/c nu/nu mice, intraperitoneal administration, two equal doses spaced 4 days apart |
Why This Matters
This reduction in acute toxicity and increased maximum tolerated dose supports the prodrug design strategy, potentially allowing higher dosing in therapeutic regimens with reduced systemic side effects.
- [1] US Patent 4,874,779. Mitomycin phosphate derivatives. Vyas DM, Doyle TW, Kaneko T, Wong H. Bristol-Myers Co. Filed June 29, 1988, issued October 17, 1989. View Source
